molecular formula C19H23N5O3 B11279843 Cyclohexyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11279843
M. Wt: 369.4 g/mol
InChI Key: HKKMGRXGUBTWPD-UHFFFAOYSA-N
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Description

Cyclohexyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a tetrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of cyclohexylamine, 3-methoxybenzaldehyde, and other reagents in the presence of a catalyst to form the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis and high-throughput screening, can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as ethanol, methanol, or dichloromethane are commonly used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction may result in the formation of an alcohol or amine derivative.

Scientific Research Applications

Cyclohexyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of cyclohexyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Cyclohexyl 7-(3-methylphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate: This compound differs by the presence of a methyl group instead of a methoxy group, which may affect its chemical reactivity and biological activity.

    Cyclohexyl 7-(3-bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate: The presence of a bromine atom introduces different electronic and steric effects, potentially altering its properties and applications.

The uniqueness of cyclohexyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

cyclohexyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H23N5O3/c1-12-16(18(25)27-14-8-4-3-5-9-14)17(24-19(20-12)21-22-23-24)13-7-6-10-15(11-13)26-2/h6-7,10-11,14,17H,3-5,8-9H2,1-2H3,(H,20,21,23)

InChI Key

HKKMGRXGUBTWPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)OC)C(=O)OC4CCCCC4

Origin of Product

United States

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